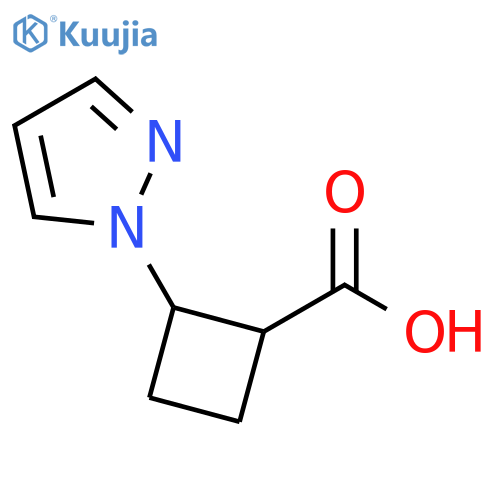Cas no 1521682-38-1 (2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid)
2-(1H-ピラゾール-1-イル)シクロブタン-1-カルボン酸は、複素環化合物とシクロブタン骨格を組み合わせた特異な構造を持つ有機化合物です。この化合物は、医薬品中間体や機能性材料の合成において重要な役割を果たす可能性があります。ピラゾール環の求電子性とシクロブタン環の立体ひずみが特徴的で、分子設計の多様性を提供します。カルボキシル基を有するため、さらなる誘導体化が容易であり、創薬化学や材料科学における応用が期待されます。特に、剛直なシクロブタン骨格は分子の立体配座を制御する上で有利であり、標的タンパク質との相互作用最適化に寄与します。

1521682-38-1 structure
商品名:2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid
CAS番号:1521682-38-1
MF:C8H10N2O2
メガワット:166.177201747894
MDL:MFCD24022543
CID:5161150
PubChem ID:80997455
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Cyclobutanecarboxylic acid, 2-(1H-pyrazol-1-yl)-
- 2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid
-
- MDL: MFCD24022543
- インチ: 1S/C8H10N2O2/c11-8(12)6-2-3-7(6)10-5-1-4-9-10/h1,4-7H,2-3H2,(H,11,12)
- InChIKey: HESXDIAEXFAPFB-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)CCC1N1C=CC=N1
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1649-5G |
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid |
1521682-38-1 | 95% | 5g |
¥ 17,958.00 | 2023-03-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1649-250MG |
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid |
1521682-38-1 | 95% | 250MG |
¥ 2,395.00 | 2023-03-10 | |
| Enamine | EN300-233472-0.25g |
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid |
1521682-38-1 | 95% | 0.25g |
$840.0 | 2024-06-19 | |
| Enamine | EN300-233472-2.5g |
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid |
1521682-38-1 | 95% | 2.5g |
$1791.0 | 2024-06-19 | |
| Enamine | EN300-233472-1.0g |
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid |
1521682-38-1 | 95% | 1.0g |
$914.0 | 2024-06-19 | |
| Enamine | EN300-233472-10.0g |
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid |
1521682-38-1 | 95% | 10.0g |
$3929.0 | 2024-06-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1649-100MG |
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid |
1521682-38-1 | 95% | 100MG |
¥ 1,498.00 | 2023-03-10 | |
| Enamine | EN300-233472-10g |
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid |
1521682-38-1 | 10g |
$3929.0 | 2023-09-15 | ||
| Cooke Chemical | LN7278957-500mg |
1521682-38-1 | 2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylicacid | 500mg |
RMB 6582.40 | 2025-02-21 | ||
| Cooke Chemical | LN7278957-250mg |
1521682-38-1 | 2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylicacid | 250mg |
RMB 4939.20 | 2025-02-21 |
2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid 関連文献
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
1521682-38-1 (2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid) 関連製品
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 503537-97-1(4-bromooct-1-ene)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1521682-38-1)2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):886.0